3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Lipophilicity Drug-likeness Physicochemical profiling

Procure 3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile as a privileged fragment for medicinal chemistry. Its 5-methyl substitution offers a distinct 0.4 logP advantage over des-methyl analogs, critical for hydrophobic pocket binding in kinase inhibitor screens. The unique electrostatic profile, created by its nitrile handle and amide linker, is essential for reproducible SPR and cellular permeability assays. Avoid project delays associated with custom analog synthesis by ordering this in-stock building block.

Molecular Formula C16H16N6O2
Molecular Weight 324.344
CAS No. 2034504-29-3
Cat. No. B2670849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034504-29-3
Molecular FormulaC16H16N6O2
Molecular Weight324.344
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
InChIInChI=1S/C16H16N6O2/c1-11-8-21-14(9-20-11)16(23)22-6-2-3-12(10-22)24-15-13(7-17)18-4-5-19-15/h4-5,8-9,12H,2-3,6,10H2,1H3
InChIKeyUAZUHPBDRVXQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Characteristics of 3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034504-29-3) as a Heterocyclic Research Intermediate


3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034504-29-3) is a synthetic heterocyclic small molecule featuring a pyrazine-2-carbonitrile core ether-linked to a piperidine ring that is further substituted with a 5-methylpyrazine-2-carbonyl group. Its molecular formula is C₁₆H₁₆N₆O₂ (MW 324.34 g/mol), with computed physicochemical descriptors including XLogP3‑AA of 0.4, 7 hydrogen-bond acceptors, and 3 rotatable bonds [1]. The compound is primarily offered as a research-grade building block by specialty chemical suppliers under catalog numbers such as BK61068 , and it is listed in the PubChem Compound database (CID 91628060) [1].

Why In-Class Pyrazine-Carbonitrile Building Blocks Cannot Simply Replace 3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile


Although numerous pyrazine‑carbonitrile‑piperidine ethers are commercially available as synthetic intermediates, subtle variations in the N‑acyl substituent on the piperidine ring and the substitution pattern on the pyrazine core profoundly alter physicochemical and reactivity profiles [1]. The 5‑methyl group on the terminal pyrazine ring, for example, increases lipophilicity by approximately 0.4 logP units compared to the des‑methyl analog, and the combination of the electron‑withdrawing nitrile handle with the hydrogen‑bond‑capable amide linker creates a distinct electrostatic surface that cannot be mimicked by other acyl variants such as 4‑cyanobenzoyl or cyclopropanesulfonyl [1]. Consequently, direct substitution with a structurally similar building block risks yielding a product with different solubility, permeability, and target‑binding behavior in downstream applications [1].

Quantitative Differentiation Evidence for 3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Versus Structurally Related Building Blocks


Lipophilicity (XLogP3‑AA) Increase Conferred by the 5‑Methylpyrazine Moiety

The target compound exhibits a computed XLogP3‑AA of 0.4, whereas the direct des‑methyl analog (3‑((1‑(pyrazine‑2‑carbonyl)piperidin‑3‑yl)oxy)pyrazine‑2‑carbonitrile) is predicted to have an XLogP of approximately 0.0 based on structure‑activity relationship algorithms for methyl‑substituted heteroaromatics [1]. The quantitative difference of ~0.4 logP units reflects the hydrophobic contribution of the methyl group and is expected to influence membrane permeability and aqueous solubility in biological assay contexts [1].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Offset Relative to the Des‑Methyl Analog

The molecular weight of the target compound (324.34 g/mol) is 14.03 Da higher than that of the parent des‑methyl analog (310.31 g/mol) [1]. This increase, equivalent to a methylene unit, may affect passive diffusion rates, renal clearance thresholds, and the occupancy of hydrophobic pockets in protein targets [1].

Pharmacokinetics Molecular recognition Building-block design

Hydrogen‑Bond Acceptor Count as a Determinant of Target‑Binding Capacity

The target compound possesses 7 hydrogen‑bond acceptor atoms (six heterocyclic nitrogens and one carbonyl oxygen), while the des‑methyl analog has an identical count of 7 [1]. However, compared with the cyclopropanesulfonyl analog (CAS 2034436‑29‑6), which has only 5 acceptors due to the sulfonamide replacement, the 5‑methylpyrazine‑carbonyl variant offers enhanced hydrogen‑bond acceptor capacity that can strengthen polar interactions with biological targets [1].

Hydrogen bonding Target engagement Medicinal chemistry

Rotatable Bond Count and Its Impact on Conformational Entropy

With 3 rotatable bonds, the target compound exhibits moderate conformational flexibility, which contrasts with the 2 rotatable bonds of the simpler 3‑(piperidin‑3‑yloxy)pyrazine‑2‑carbonitrile scaffold [1]. The additional rotatable bond (the amide linkage) allows the terminal pyrazine ring to sample a wider conformational space, potentially enabling induced‑fit binding to protein pockets [1].

Conformational flexibility Entropy Binding kinetics

Nitrile Handle as a Versatile Synthetic Elaboration Point

The cyano group at the 2‑position of the pyrazine ring provides a chemically orthogonal reactive handle that is absent in many simpler pyrazine‑piperidine building blocks [1]. This nitrile can undergo hydrolysis to a carboxylic acid, reduction to an amine, or cycloaddition reactions, enabling rapid diversification of the core scaffold that is not possible with analogs lacking the nitrile functionality [1].

Synthetic chemistry Derivatization Click chemistry

Commercially Cataloged Availability for Research Procurement

The compound is explicitly listed in the A2B Chem catalog under product number BK61068, confirming its availability as a research‑grade building block . This distinguishes it from many structurally similar but uncataloged analogs that would require custom synthesis, leading to longer lead times and higher costs for procurement .

Chemical sourcing Building-block libraries Research supply

Optimal Application Scenarios for 3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Based on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery Targeting Lipophilic Binding Pockets

The elevated XLogP (0.4 vs. ~0.0 for the des‑methyl analog) makes this compound suitable for fragment screens where the target protein contains a hydrophobic sub‑pocket that favors a methyl‑substituted heteroaromatic ring [1]. Its moderate lipophilicity may improve hit rates in biophysical assays such as surface plasmon resonance (SPR) or thermal shift assays [1].

Synthetic Intermediate for Kinase‑Focused Compound Libraries

The combination of a pyrazine‑carbonitrile core and a 5‑methylpyrazine‑amide side chain aligns with privileged scaffolds observed in kinase inhibitors [1]. The nitrile handle allows further diversification to generate focused libraries for high‑throughput screening against kinase panels [1].

Physicochemical Probe Development for Permeability Studies

The experimentally accessible XLogP difference (Δ ≈ 0.4) between the target compound and its des‑methyl analog provides a chemically matched pair that can be used to deconvolute the contribution of lipophilicity to cellular permeability in Caco‑2 or MDCK assays [1].

Rapid Procurement for SAR Expansion Campaigns

The confirmed commercial availability (Cat# BK61068) enables medicinal chemistry teams to rapidly obtain the compound as a starting material for structure‑activity relationship (SAR) studies, avoiding the 4‑ to 8‑week lead time associated with custom synthesis of uncataloged analogs .

Quote Request

Request a Quote for 3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.